An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate
Abstract
This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound, 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate. Based on an extensive review of the pharmacology associated with its core 4-(2-methoxyphenyl)piperazine scaffold and the bioisosteric properties of the carboximidamide group, we postulate a multi-target engagement profile primarily involving G-protein coupled receptors (GPCRs). Specifically, this guide will explore the probable interactions with serotonin (5-HT₁A), dopamine (D₂/D₃), and α₁-adrenergic receptors. We will dissect the downstream signaling cascades associated with these receptors and provide detailed, field-proven experimental protocols for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel psychoactive and cardiovascular agents.
Introduction and Molecular Profile
4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate is a chemical entity featuring a well-established pharmacophore, the 4-(2-methoxyphenyl)piperazine moiety. This core structure is a cornerstone in the development of numerous centrally and peripherally acting drugs. The addition of a carboximidamide group, a bioisostere of the more commonly studied carboxamide, introduces unique physicochemical properties, including increased basicity due to the guanidine-like structure, which can significantly influence receptor interactions and pharmacokinetic profiles.
The sulfate salt form suggests its development as a stable, water-soluble compound suitable for research and potential pharmaceutical formulation.
Table 1: Molecular Profile of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate
| Property | Value | Source |
| IUPAC Name | bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid | |
| CAS Number | 1354949-56-6 | |
| Molecular Formula | C₂₄H₃₈N₈O₆S | |
| Molecular Weight | 566.68 g/mol |
Hypothesized Multi-Target Mechanism of Action
The pharmacological activity of this compound is likely dictated by the 4-(2-methoxyphenyl)piperazine core, which demonstrates high affinity for several key GPCRs. The carboximidamide functional group will modulate the binding affinity and intrinsic activity at these targets.
Primary Receptor Targets
Based on extensive literature on analogous structures, the following receptors are the most probable primary targets:
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Serotonin 5-HT₁A Receptors: The 2-methoxyphenylpiperazine moiety is a classic structural motif for high-affinity 5-HT₁A ligands.[1][2] Derivatives often act as agonists or partial agonists at this receptor, which is implicated in mood and anxiety disorders.
-
Dopamine D₂ and D₃ Receptors: This scaffold is also known to confer affinity for D₂-like dopamine receptors.[3][4][5] The selectivity for D₂ versus D₃ can be modulated by the substituent on the piperazine nitrogen, suggesting the carboximidamide group will play a crucial role here.
-
α₁-Adrenergic Receptors: Many 2-methoxyphenylpiperazine derivatives exhibit potent antagonist activity at α₁-adrenergic receptors, which are involved in the regulation of vascular tone and smooth muscle contraction.[6][7][8]
The Role of the Carboximidamide Moiety
The replacement of a carboxamide with a carboximidamide (a guanidine derivative) is a significant bioisosteric substitution.[9][10] Guanidines are strongly basic (pKa ≈ 13.5) and are protonated at physiological pH.[11] This positive charge can form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in receptor binding pockets, potentially increasing binding affinity. The guanidinium group can also act as a hydrogen bond donor.[11] This alteration from the hydrogen bond donor/acceptor profile of a carboxamide will influence the binding orientation and intrinsic activity (agonism vs. antagonism).
Downstream Signaling Pathways
The engagement of the hypothesized receptor targets by 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate would trigger distinct intracellular signaling cascades.
5-HT₁A Receptor Signaling (Gᵢ/ₒ-coupled)
Activation of the 5-HT₁A receptor, a Gᵢ/ₒ-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][12] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the Gβγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[12]
Caption: Hypothesized 5-HT₁A Receptor Signaling Pathway.
Dopamine D₂ Receptor Signaling (Gᵢ/ₒ-coupled)
Similar to the 5-HT₁A receptor, the D₂ receptor is coupled to Gᵢ/ₒ proteins.[13] Its activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity. D₂ receptors can also signal through β-arrestin-dependent pathways, which can modulate different cellular responses.[14]
Caption: Hypothesized Dopamine D₂ Receptor Signaling Pathways.
α₁-Adrenergic Receptor Signaling (Gₒ-coupled)
Antagonism at α₁-adrenergic receptors would block the endogenous signaling of norepinephrine and epinephrine. These receptors are coupled to Gₒ proteins, which activate phospholipase C (PLC).[4][15] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4][15] IP₃ mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[15]
Caption: Blockade of α₁-Adrenergic Receptor Signaling.
Experimental Protocols for Mechanism of Action Validation
To validate the hypothesized mechanism of action, a tiered approach involving binding assays to determine affinity and functional assays to determine intrinsic activity is required.
Radioligand Binding Assays
These assays are essential to determine the binding affinity (Kᵢ) of the compound for the hypothesized receptors.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., 5-HT₁A, D₂, or α₁) to near confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.[16]
-
-
Assay Setup (96-well format):
-
To each well, add:
-
50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
50 µL of serially diluted 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate.
-
50 µL of a specific radioligand at a concentration near its K₋ (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Spiperone for D₂, [³H]Prazosin for α₁).
-
100 µL of the prepared cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for 60-90 minutes to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[16]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Caption: Experimental Workflow for Radioligand Binding Assay.
Functional Assays
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptors.
Protocol 1: cAMP Assay (for Gᵢ/ₒ-coupled 5-HT₁A and D₂ Receptors)
This assay measures the inhibition of forskolin-stimulated cAMP production.
-
Cell Preparation:
-
Plate cells expressing the receptor of interest in a 96-well plate and grow to confluency.
-
On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
-
Assay Procedure:
-
Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound before adding a known agonist (e.g., 5-HT for 5-HT₁A, Dopamine for D₂).
-
Agonist Mode: Add varying concentrations of the test compound directly to the cells.
-
Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Quantification:
-
Data Analysis:
-
Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Protocol 2: Intracellular Calcium Flux Assay (for Gₒ-coupled α₁-Adrenergic Receptors)
This assay measures the increase in intracellular calcium upon receptor activation.
-
Cell Preparation and Dye Loading:
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.
-
Antagonist Mode: Add varying concentrations of the test compound and incubate. Then, add a known α₁-agonist (e.g., phenylephrine) and immediately measure the fluorescence signal over time.
-
Agonist Mode: Add varying concentrations of the test compound and measure the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline.
-
Generate dose-response curves to determine EC₅₀ or IC₅₀ values.
-
Conclusion and Future Directions
The structural features of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate strongly suggest a mechanism of action involving modulation of 5-HT₁A, dopamine D₂/D₃, and α₁-adrenergic receptors. The presence of the basic carboximidamide group is predicted to enhance binding affinity through ionic interactions and alter the functional activity compared to its carboxamide analogs. The experimental protocols detailed in this guide provide a robust framework for rigorously testing these hypotheses. Elucidating the precise binding affinities and functional activities at these key GPCRs will be critical in understanding the compound's overall pharmacological profile and predicting its potential therapeutic applications, which may span neuropsychiatric disorders to cardiovascular conditions.
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